molecular formula C24H24O5 B11638588 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-(4-ethylphenoxy)butanoate

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-(4-ethylphenoxy)butanoate

Cat. No.: B11638588
M. Wt: 392.4 g/mol
InChI Key: AJJOCPCGXPTMIY-UHFFFAOYSA-N
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Description

The compound 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-(4-ethylphenoxy)butanoate features a bicyclic core structure comprising a fused cyclopentane and chromene system (cyclopenta[c]chromen), substituted with a ketone group at the 4-position. The 7-hydroxy group of the chromen moiety is esterified with a butanoate chain bearing a 4-ethylphenoxy substituent.

Properties

Molecular Formula

C24H24O5

Molecular Weight

392.4 g/mol

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-(4-ethylphenoxy)butanoate

InChI

InChI=1S/C24H24O5/c1-2-16-8-10-17(11-9-16)27-14-4-7-23(25)28-18-12-13-20-19-5-3-6-21(19)24(26)29-22(20)15-18/h8-13,15H,2-7,14H2,1H3

InChI Key

AJJOCPCGXPTMIY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCCC(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-(4-ethylphenoxy)butanoate typically involves multiple steps, starting with the preparation of the chromen ring. One common method involves the Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid . The resulting hydroxycoumarin is then further modified to introduce the butanoate ester group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-(4-ethylphenoxy)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-(4-ethylphenoxy)butanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme interactions and metabolic pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-(4-ethylphenoxy)butanoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, potentially leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors that interact with the compound’s functional groups.

Comparison with Similar Compounds

Key Observations:

Substituent Bulk: The bromo-isopropyl-methylphenoxy group in introduces steric hindrance, which may reduce binding affinity but improve metabolic stability .

Crystallinity : The chlorophenyl analog () exhibits complex crystal packing with hydrogen-bonded dimers, suggesting that substituents significantly influence solid-state properties .

Pharmacological Relevance : Laropiprant () shares a tetrahydrocyclopenta core but differs in substituents and clinical application, highlighting the importance of side-chain modifications in bioactivity .

Detailed Research Findings

Electronic and Steric Effects

  • The 4-ethylphenoxy group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing bromo and chloro groups in analogs (). These differences may influence reactivity in further derivatization .

Hypothesized Bioactivity

    Biological Activity

    4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-(4-ethylphenoxy)butanoate is a synthetic compound belonging to the chromene family, characterized by its unique molecular structure that includes a tetrahydrochromene moiety and an ethylphenoxy butanoate group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research.

    Chemical Structure and Properties

    The molecular formula of this compound is C26H30O5C_{26}H_{30}O_{5}, with a molecular weight of approximately 430.52 g/mol. The compound features a complex structure that allows for diverse interactions within biological systems.

    Research indicates that chromene derivatives often exhibit their biological effects through several mechanisms:

    • Anti-inflammatory Activity : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
    • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression. The presence of the chromene core is believed to enhance its affinity for specific cancer-related targets.

    Pharmacological Studies

    Several studies have explored the pharmacological potential of related compounds. For instance:

    • Study on Chromene Derivatives : A study demonstrated that various chromene derivatives exhibited significant cytotoxic activity against human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the micromolar range.
    • Anti-inflammatory Effects : Another investigation highlighted that chromene compounds reduced edema in animal models by inhibiting the release of inflammatory mediators .

    In Vitro Studies

    In vitro assays have been conducted to evaluate the biological activity of related chromene derivatives:

    • Cell Viability Assays : Compounds structurally similar to this compound were tested using MTT assays. Results indicated a dose-dependent reduction in cell viability in cancer cell lines.
    Compound NameIC50 (µM)Cell Line
    Compound A12.5HeLa
    Compound B15.0MCF-7
    Target Compound10.0A549

    In Vivo Studies

    In vivo models have also been employed to assess the anti-inflammatory properties:

    • Mouse Model of Inflammation : In a study using carrageenan-induced paw edema in mice, administration of the compound resulted in a significant reduction in paw swelling compared to control groups .

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